molecular formula C24H25N3O3 B016757 Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate CAS No. 74853-06-8

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate

Cat. No.: B016757
CAS No.: 74853-06-8
M. Wt: 403.5 g/mol
InChI Key: NTGBUUXKGAZMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate (CAS 74853-06-8) is a carbamate derivative featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position and a phenylcarbamate moiety at the 4-position of the aromatic ring. Its molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol . The compound is synthesized via a multi-step process involving hydrogenation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, followed by reaction with phenyl chloroformate in the presence of pyridine .

This compound serves as a critical intermediate in synthesizing triazole antifungal agents, particularly derivatives of itraconazole and posaconazole. For instance, it is a precursor to N-(4-(4-(4-Methoxyphenyl)-1-piperazinyl)phenyl)hydrazine carboxamide, which undergoes further cyclization to form antifungal triazolones .

Properties

IUPAC Name

phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-29-22-13-11-21(12-14-22)27-17-15-26(16-18-27)20-9-7-19(8-10-20)25-24(28)30-23-5-3-2-4-6-23/h2-14H,15-18H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBUUXKGAZMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359680
Record name Phenyl {4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-06-8
Record name Phenyl {4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate, commonly referred to by its CAS number 74853-06-8, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C24H25N3O2
  • Molar Mass : 403.47 g/mol
  • Density : 1.237 g/cm³ (predicted)
  • Melting Point : 184-188 °C (decomposition)
  • Solubility : Slightly soluble in DMF and DMSO
  • pKa : 12.79 (predicted)
PropertyValue
Molecular FormulaC24H25N3O2
Molar Mass403.47 g/mol
Density1.237 g/cm³
Melting Point184-188 °C
SolubilityDMF (slightly), DMSO (slightly)
pKa12.79

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its potential as an anti-cancer agent and its interactions with various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with piperazine moieties exhibit significant anticancer properties, particularly against liver cancer cell lines such as HepG2. The structural modifications that enhance lipophilicity have been correlated with increased anti-tumor activity.

  • In Vitro Studies :
    • The compound was tested against HepG2 cells, showing a notable reduction in cell viability, indicating potential as an anticancer agent.
    • The minimum inhibitory concentration (MIC) values were recorded, demonstrating effective inhibition of cell growth.
  • Mechanism of Action :
    • The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
    • Structure-activity relationship studies suggest that specific substitutions on the piperazine ring significantly influence the biological activity.

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:

  • Piperazine Substituents : Variations in the substituents on the piperazine ring can lead to significant changes in potency and selectivity.
  • Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioavailability.

Study 1: Antitumor Efficacy

A study conducted on a series of piperazine derivatives, including this compound, evaluated their efficacy against various cancer cell lines. The results indicated that compounds with bulky lipophilic groups exhibited superior activity against HepG2 cells compared to their less lipophilic counterparts .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by this compound revealed that it modulated apoptosis-related proteins, leading to increased rates of apoptosis in cancerous cells. This was substantiated by flow cytometry analyses which showed increased annexin V binding in treated cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate has been studied for its potential antidepressant properties. Research indicates that compounds with a piperazine moiety can interact with serotonin receptors, which are crucial in mood regulation. This compound's structural characteristics suggest it may exhibit similar pharmacological effects.

Case Study :
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, demonstrating that modifications to the phenyl groups significantly impacted their binding affinity to serotonin receptors. The findings suggest that this carbamate derivative could be a candidate for further development as an antidepressant agent .

2. Antipsychotic Potential
The compound's structural similarity to known antipsychotics raises interest in its efficacy against psychotic disorders. Its ability to modulate dopamine receptor activity could position it as a novel treatment option.

Data Table: Comparative Analysis of Piperazine Derivatives

Compound NameActivity TypeKey Findings
Compound AAntidepressantHigh affinity for 5-HT receptors
Compound BAntipsychoticEffective in reducing symptoms in animal models
This compoundPotential Antidepressant/AntipsychoticStructural analysis suggests modulation of serotonin and dopamine pathways

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. The Environmental Protection Agency (EPA) provides resources for understanding the toxicological implications of chemical compounds, including this compound.

Toxicity Data :

  • Acute Toxicity : Initial studies indicate moderate toxicity levels, necessitating further investigation into chronic exposure effects.
  • Environmental Impact : The compound's persistence and bioaccumulation potential are under review, with preliminary data suggesting low environmental risk .

Comparison with Similar Compounds

Phenyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate (CAS 184177-81-9)

  • Molecular Formula : C₂₃H₂₃N₃O₃
  • Key Difference : The methoxy (-OCH₃) group in the parent compound is replaced with a hydroxyl (-OH) group.
  • Role: This analog is an impurity in posaconazole, a second-generation triazole antifungal drug.

N-[4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)phenyl]cinnamamide

  • Molecular Formula : C₂₅H₂₃Cl₂N₃O
  • Key Difference : The carbamate group is replaced with a cinnamamide moiety, and the 4-methoxyphenyl substituent is replaced with a 2,3-dichlorophenyl group.
  • Role : Exhibits potent antitubercular activity (MIC = 1.6 µg/mL against Mycobacterium tuberculosis), highlighting the importance of halogen substituents in enhancing antimicrobial efficacy .

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamide

  • Molecular Formula : Varies by substituents (e.g., C₂₈H₃₀ClN₃O₂).
  • Key Difference : Incorporates a butyl linker and heterobiaryl carboxamide instead of carbamate.
  • Role : Functions as a high-affinity dopamine D3 receptor antagonist (Ki = 0.2 nM), demonstrating how extended alkyl chains and carboxamide groups enhance CNS target selectivity .

Structural and Pharmacological Comparison Table

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Role Reference
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate 74853-06-8 C₂₄H₂₅N₃O₃ 4-Methoxyphenyl, carbamate Antifungal intermediate
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate 184177-81-9 C₂₃H₂₃N₃O₃ 4-Hydroxyphenyl, carbamate Posaconazole impurity
N-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)phenyl]cinnamamide Not available C₂₅H₂₃Cl₂N₃O 2,3-Dichlorophenyl, cinnamamide Antitubercular agent
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamide Varies C₂₈H₃₀ClN₃O₂ 2-Methoxyphenyl, carboxamide, butyl Dopamine D3 antagonist

Research Findings and Implications

Impact of Substituents on Bioactivity

  • Methoxy vs. Hydroxy Groups : The methoxy group in the parent compound enhances lipophilicity, favoring blood-brain barrier penetration, while the hydroxy analog’s polarity limits CNS activity but improves solubility for systemic antifungal applications .
  • Halogenation : Introduction of chlorine atoms (e.g., 2,3-dichlorophenyl) significantly boosts antitubercular activity by increasing membrane permeability and target binding .
  • Linker Modifications : Replacing carbamate with carboxamide and adding alkyl chains (e.g., butyl) shifts activity from antifungal to CNS targets, demonstrating structural flexibility in drug design .

Preparation Methods

Catalytic Hydrogenation Efficiency

Low catalyst activity during nitro reduction can lead to incomplete conversions. Increasing Pd/C loading to 15% or using Raney nickel improves reaction rates but may elevate costs.

Carbamate Stability

Carbamates are prone to hydrolysis under acidic or basic conditions. Maintaining anhydrous DMF and strict temperature control (≤30°C) minimizes degradation.

Purification of Hydrophobic Intermediates

The final product’s limited solubility in polar solvents complicates purification. Crystallization from IPA or column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent CN114276315A)Method B (Core Protocol)
Piperazine Synthesis Dichloroethylamine, 50–60°CDiethanolamine, 120°C
Nitro Coupling Not reportedDMF, 110°C, 24h
Amine Reduction Hydrazine hydratePd/C, H₂
Carbamate Yield 72–78%77.4%

Method A offers a shorter route but uses carcinogenic dichloroethylamine, whereas Method B prioritizes safety with diethanolamine.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate, and how do reaction conditions influence intermediate formation?

  • Methodology : The compound is synthesized via sequential reactions:

Hydrogenation : 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is reduced using Pd/C in DMF to yield 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzamine .

Carbamate Formation : The intermediate reacts with phenyl chloroformate in pyridine to form the target carbamate.

Hydrazine Reaction : Further reaction with hydrazine hydrate in DMF produces a hydrazine carboxamide derivative .

  • Critical Factors : Catalyst selection (e.g., Pd/C vs. alternatives), solvent polarity (DMF for solubility), and base (pyridine for acid scavenging) significantly impact yield and purity.

Q. How is the structural characterization of this compound validated in academic studies?

  • Analytical Techniques :

  • NMR/IR : Confirms piperazine ring geometry, methoxy group presence, and carbamate linkage.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 351.4023 for related triazolone derivatives ) validate the molecular formula (C19H21N5O2).
  • X-ray Crystallography : Used in analogous compounds to resolve bond angles (e.g., C43–C44–C45 = 118.30°) and confirm stereochemistry .

Q. What purification methods are effective for isolating high-purity samples?

  • Chromatography : Normal-phase chromatography with chloroform:methanol (3:1) eluent achieves >85% purity in related piperazine derivatives .
  • Crystallization : Dimethyl ether is used to crystallize intermediates, as seen in the synthesis of triazolone derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s dopamine D3 receptor antagonism?

  • Approach : Molecular docking studies compare the compound’s structure to high-affinity D3 antagonists (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides). Key interactions include:

  • Hydrogen Bonding : Between the carbamate carbonyl and receptor residues.
  • Piperazine Conformation : Methoxyphenyl groups enhance lipophilicity and receptor fit .
    • Validation : In vitro binding assays (e.g., radioligand displacement) quantify affinity (Ki values) .

Q. What strategies resolve contradictions in reported antimicrobial activity across studies?

  • Case Study : While some piperazine derivatives show antibacterial activity (e.g., MIC = 8 µg/mL for S. aureus), others exhibit variability due to:

  • Structural Modifications : Fluorophenyl vs. methoxyphenyl substituents alter membrane permeability .
  • Assay Conditions : Differences in bacterial strains or culture media (e.g., cation-adjusted Mueller-Hinton broth) impact results .
    • Resolution : Standardize testing protocols (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate critical functional groups .

Q. How does the methoxyphenyl group influence pharmacokinetic properties?

  • Metabolic Stability : The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (t1/2 > 6 hours in rodent models) .
  • Solubility : LogP calculations (e.g., ~3.2 for similar compounds) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.